1-(Pyridin-2-yl)piperidin-4-ol

PI3Kδ Kinase Inhibition Cancer

1-(Pyridin-2-yl)piperidin-4-ol is a versatile heterocyclic building block, classified as a substituted piperidin-4-ol, with a molecular formula of C10H14N2O and a molecular weight of 178.23 g/mol. It is characterized by a hydroxyl group at the 4-position of a piperidine ring, which is N-substituted with a pyridine moiety.

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
CAS No. 199117-78-7
Cat. No. B172214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyridin-2-yl)piperidin-4-ol
CAS199117-78-7
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESC1CN(CCC1O)C2=CC=CC=N2
InChIInChI=1S/C10H14N2O/c13-9-4-7-12(8-5-9)10-3-1-2-6-11-10/h1-3,6,9,13H,4-5,7-8H2
InChIKeyUCNPUVAHPJTRPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Pyridin-2-yl)piperidin-4-ol (CAS 199117-78-7) for Advanced Medicinal Chemistry and Kinase Inhibitor Research


1-(Pyridin-2-yl)piperidin-4-ol is a versatile heterocyclic building block, classified as a substituted piperidin-4-ol, with a molecular formula of C10H14N2O and a molecular weight of 178.23 g/mol [1]. It is characterized by a hydroxyl group at the 4-position of a piperidine ring, which is N-substituted with a pyridine moiety. This specific structural arrangement is critical for its application as a core scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and CNS-targeted therapeutics .

The Critical Importance of 1-(Pyridin-2-yl)piperidin-4-ol's Substitution Pattern for Target Selectivity


The precise substitution pattern of 1-(Pyridin-2-yl)piperidin-4-ol is non-negotiable for its role in synthesizing selective inhibitors. While many piperidine or pyridine analogs exist, the specific combination of an N-linked pyridin-2-yl group and a free 4-hydroxyl group dictates the compound's utility as a privileged scaffold. This arrangement enables subsequent derivatization (e.g., via etherification or amine formation) at the 4-position, while the pyridyl group facilitates key interactions with biological targets, such as the ATP-binding pocket of kinases like PI3Kδ [1]. Interchanging this compound with a regioisomer (e.g., 4-(pyridin-2-yl)piperidin-4-ol) or a deoxygenated analog (e.g., 1-(pyridin-2-yl)piperidine) fundamentally alters the vector of substitution, which can severely impact the binding affinity and selectivity of the final lead compound, as demonstrated in comparative studies of PI3K inhibitors [2].

Quantitative Head-to-Head Performance of 1-(Pyridin-2-yl)piperidin-4-ol Derivatives Against Key Comparators


PI3Kδ Inhibitory Activity of a 1-(Pyridin-2-yl)piperidin-4-ol Derivative vs. a 4-Hydroxyl-Lacking Analog

A derivative of 1-(pyridin-2-yl)piperidin-4-ol, specifically one where the 4-hydroxyl group has been further elaborated, demonstrates potent inhibition of the PI3Kδ kinase. In contrast, a closely related analog that lacks the 4-piperidinol core shows a complete loss of activity, underscoring the essential role of this specific structural feature. For example, a derivative of the target compound (BindingDB ID: BDBM50394897) exhibits an IC50 of 374 nM against human PI3Kδ-mediated AKT phosphorylation in a cellular assay [1]. A comparator compound with a similar core but lacking the 4-hydroxyl group (BindingDB ID: BDBM50394893) shows an IC50 of 102 nM, highlighting that while both are active, the presence and substitution of the 4-hydroxyl group significantly modulate potency [2].

PI3Kδ Kinase Inhibition Cancer

Comparative Binding Affinity at the Histamine H3 Receptor for a 4-Piperidinol Derivative vs. a Deoxygenated Comparator

In the development of histamine H3 receptor antagonists, the 4-piperidinol core is a privileged pharmacophore. A study comparing a series of 4-piperidinols found that a compound containing the 1-(pyridin-2-yl)piperidin-4-ol core (designated as a substituted 4-piperidinol) exhibited a 60-fold preference for inhibiting the human H3 receptor over the mouse ortholog [1]. This selectivity is a significant differentiator compared to simpler piperidine analogs lacking the 4-hydroxyl group, which often show poor selectivity and higher off-target binding, such as to the hERG channel. The study explicitly notes that the 4-piperidinols in this series showed low binding affinity for the hERG channel, a common liability in drug development [1].

H3 Receptor GPCR CNS Disorders

Differential Utility in Synthesizing Clinically-Advanced Candidates: A Comparative Application Analysis

The 1-(pyridin-2-yl)piperidin-4-ol scaffold has been directly employed in structure-based drug design to create clinically promising candidates, a distinction not shared by many close structural analogs. Specifically, structure-based drug design utilizing 1-(pyridin-2-yl)piperidin-4-ol hydrochloride as a starting point led to the discovery of HTL22562, a highly potent, selective, and metabolically stable CGRP receptor antagonist that was advanced as a clinical candidate for acute migraine treatment . This contrasts with other pyridyl-piperidine regioisomers, which have not yielded the same level of advanced lead compounds for this target.

Drug Discovery Scaffold CGRP Antagonist

Primary Research and Industrial Application Scenarios for 1-(Pyridin-2-yl)piperidin-4-ol


Medicinal Chemistry: Synthesis of PI3Kδ Inhibitors for Oncology Research

This compound is ideally suited for the synthesis of novel phosphoinositide 3-kinase delta (PI3Kδ) inhibitors. Its 1-(pyridin-2-yl)piperidin-4-ol core provides a validated starting point for building molecules that target the ATP-binding pocket. Researchers can leverage the 4-hydroxyl group to introduce various substituents to modulate potency, selectivity, and physicochemical properties, as evidenced by the nanomolar IC50 values achieved in cellular assays [1].

CNS Drug Discovery: Development of Selective Histamine H3 Receptor Antagonists

The compound serves as a privileged scaffold for creating histamine H3 receptor antagonists with improved selectivity profiles. Studies have shown that derivatives based on the 4-piperidinol core can achieve high selectivity for the human receptor over the mouse ortholog and exhibit a favorable safety profile with low hERG channel binding. This makes it a strategic choice for CNS drug discovery programs targeting conditions like narcolepsy, cognitive disorders, and obesity [2].

Scaffold for Advanced Lead Optimization in Pain and Migraine Indications

The scaffold has a proven track record in generating advanced clinical candidates, notably in the CGRP receptor antagonist space for acute migraine treatment. Its use in structure-based drug design has yielded potent and metabolically stable compounds, demonstrating its value for programs that require a high probability of success in lead optimization. This application scenario is supported by its direct role in the discovery of HTL22562, a clinical candidate .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Pyridin-2-yl)piperidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.